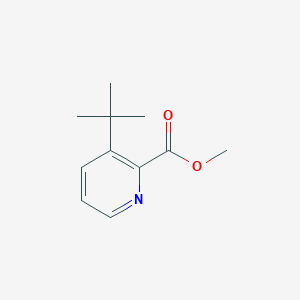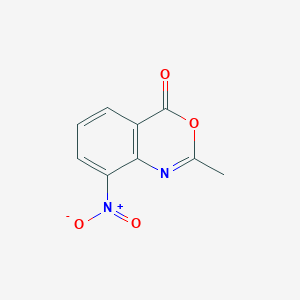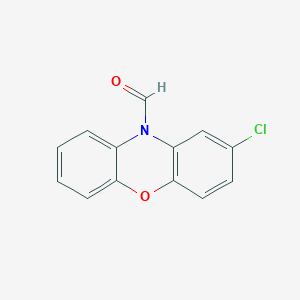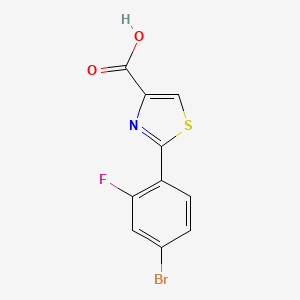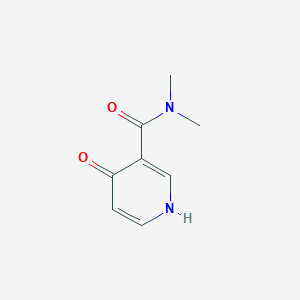
4-Hydroxy-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethylnicotinamide typically involves the modification of nicotinamide derivatives. One common method includes the hydroxylation of N,N-dimethylnicotinamide. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N-dimethylnicotinamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound also plays a role in DNA repair and cellular stress responses, making it a valuable component in therapeutic and cosmeceutical applications .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has similar biological activities.
N,N-Dimethylnicotinamide: A derivative that lacks the hydroxyl group but shares similar chemical properties.
4-Hydroxy-N-methylnicotinamide: A related compound with a single methyl group instead of two.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N,N-dimethyl-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-5-9-4-3-7(6)11/h3-5H,1-2H3,(H,9,11) |
InChI-Schlüssel |
RIOMXOUJKIOQLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CNC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


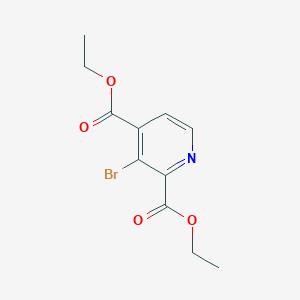
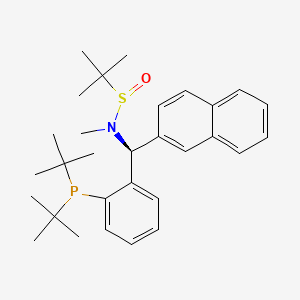
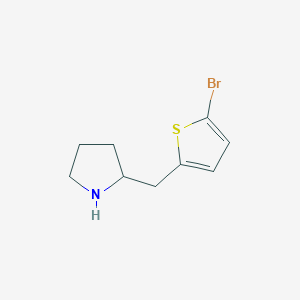

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
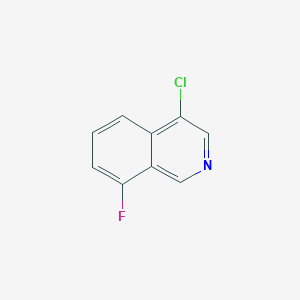
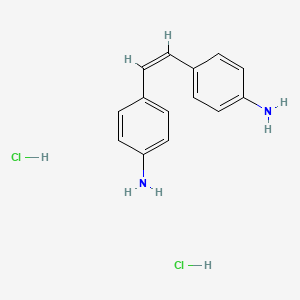
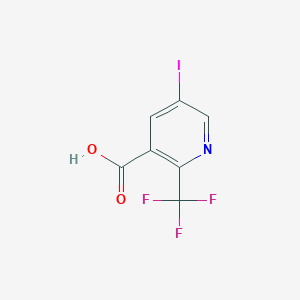
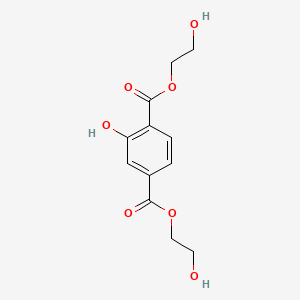
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
